methyl N-tert-butylmethanimidate
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Overview
Description
Methyl N-tert-butylmethanimidate is an organic compound that belongs to the class of imidates. Imidates are derivatives of carboxylic acids where the carbonyl group is replaced by an imino group. This compound is characterized by the presence of a methyl group and a tert-butyl group attached to the nitrogen atom of the imidate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-tert-butylmethanimidate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with methyl formate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired imidate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Methyl N-tert-butylmethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl N-tert-butylmethanimidate has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl N-tert-butylmethanimidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl N-tert-butylcarbamate: Similar in structure but with a carbamate group instead of an imidate.
Methyl N-tert-butylformamide: Contains a formamide group, differing in the functional group attached to the nitrogen atom.
Uniqueness
Methyl N-tert-butylmethanimidate is unique due to its specific imidate functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular chemical behavior is advantageous.
Properties
IUPAC Name |
methyl N-tert-butylmethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)7-5-8-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICMIFSPEZEZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341719 |
Source
|
Record name | methyl N-tert-butylmethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103202-88-6 |
Source
|
Record name | methyl N-tert-butylmethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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